1-Deoxyaltronojirimycin is a naturally occurring iminosugar that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. It is structurally related to other iminosugars, which are known for their ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. This compound is particularly noted for its role as an inhibitor of α-glucosidase, making it a candidate for treating conditions like diabetes and certain viral infections.
1-Deoxyaltronojirimycin is derived from natural sources, specifically from the bark of the Morus alba (white mulberry) tree and other plants within the Moraceae family. The compound can also be synthesized in the laboratory through various chemical methods, allowing for its study and potential application in pharmaceuticals.
1-Deoxyaltronojirimycin belongs to a class of compounds known as iminosugars, which are characterized by the presence of a nitrogen atom in place of one or more hydroxyl groups found in traditional sugars. This structural modification imparts unique biochemical properties that are exploited in therapeutic settings.
The synthesis of 1-deoxyaltronojirimycin has been achieved through several methodologies. Notable approaches include:
These synthetic routes often require careful control of reaction conditions, such as temperature and pH, to ensure high yields and selectivity for the desired stereoisomer. The use of protecting groups is common to manage functional groups during multi-step syntheses.
The compound exhibits specific stereochemistry that contributes to its biological activity. Detailed spectroscopic data (NMR, MS) are typically used to confirm the structure during synthesis.
1-Deoxyaltronojirimycin primarily acts as an inhibitor in enzymatic reactions involving glycosidases. Its mechanism involves competitive inhibition where it mimics the substrate and binds to the enzyme's active site, preventing substrate conversion.
The inhibition kinetics can be characterized using Michaelis-Menten equations to determine parameters such as (Michaelis constant) and (maximum velocity). These parameters help elucidate how effectively 1-deoxyaltronojirimycin can compete with natural substrates.
The mechanism by which 1-deoxyaltronojirimycin exerts its effects involves several steps:
Studies have shown that 1-deoxyaltronojirimycin exhibits a dose-dependent inhibition profile against various glycosidases, highlighting its potential for therapeutic use in managing hyperglycemia.
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can be employed to assess thermal stability, while High-Performance Liquid Chromatography (HPLC) is used for purity assessment during synthesis.
1-Deoxyaltronojirimycin has several scientific uses:
1-Deoxyaltronojirimycin (1-DAJ) is a polyhydroxylated piperidine alkaloid belonging to the iminosugar class of natural product analogs. Structurally characterized by a nitrogen atom replacing the endocyclic oxygen of D-altrose and lacking the anomeric hydroxyl group, it represents a stereochemical variant within the 1-deoxyiminosugar family [7] [10]. As competitive inhibitors of carbohydrate-processing enzymes, iminosugars like 1-DAJ mimic the transition states of glycoside hydrolysis, enabling precise interference with glycosidase function [7]. While 1-deoxynojirimycin (DNJ) and 1-deoxygalactonojirimycin (DGJ) have been extensively studied for therapeutic applications in diabetes, viral infections, and lysosomal storage disorders [6] [9] [10], 1-DAJ remains comparatively underexplored despite its distinct stereochemical features. Its altrose-configured scaffold offers unique opportunities for investigating structure-activity relationships in glycosidase inhibition, particularly regarding enzyme specificity and therapeutic potential. Unlike DNJ, which is commercially available from natural and synthetic sources [5] [9], 1-DAJ is primarily accessible through targeted organic synthesis, limiting widespread pharmacological evaluation. This review consolidates existing knowledge on 1-DAJ’s structural attributes, discovery timeline, and comparative enzymology relative to canonical iminosugars.
1-Deoxyaltronojirimycin (C₆H₁₃NO₄; MW 163.17 g/mol) shares the core molecular formula common to 1-deoxyhexose-derived iminosugars but exhibits a distinct stereochemical arrangement critical to its biological activity [5] [9]. As a D-altrose mimetic, it features a piperidine ring with hydroxyl groups at positions C3, C4, and C5 in the manno configuration, specifically defined by the relative orientations:
This contrasts sharply with DNJ’s gluco-configuration (all equatorial hydroxyls except C2) and DGJ’s galacto-configuration (axial hydroxyl at C4) [7] [10]. Nuclear magnetic resonance (NMR) and X-ray crystallographic analyses confirm that 1-DAJ adopts a stable (^{4}\text{C}_1) chair conformation in solution, with the nitrogen atom protonated at physiological pH, forming an iminium cation that mimics the oxocarbenium ion transition state during glycosidic bond cleavage [9] [10].
Interactive Table 1: Stereochemical Configurations of Common 1-Deoxyiminosugars
Compound | Configuration | C2 Substituent | C3 Orientation | C4 Orientation | C5 Orientation |
---|---|---|---|---|---|
1-Deoxyaltronojirimycin | D-altro | CH₂OH | Axial | Equatorial | Axial |
1-Deoxynojirimycin (DNJ) | D-gluco | CH₂OH | Equatorial | Equatorial | Equatorial |
1-Deoxymannojirimycin | D-manno | CH₂OH | Axial | Axial | Equatorial |
1-Deoxygalactonojirimycin | D-galacto | CH₂OH | Equatorial | Axial | Equatorial |
The altrose configuration endows 1-DAJ with selective inhibition toward α-mannosidases and β-glucuronidases, diverging from DNJ’s preference for α-glucosidases [7] [10]. Computational docking studies reveal this specificity arises from altered hydrogen-bonding networks and van der Waals contacts within enzyme active sites. For instance, the axial hydroxyl at C3 in 1-DAJ clashes with hydrophobic subsites in intestinal α-glucosidases but aligns with catalytic residues in jack bean α-mannosidase [10].
1-Deoxyaltronojirimycin emerged as a synthetic target during structure-activity relationship (SAR) explorations of DNJ analogs in the 1980s–1990s. While DNJ was first isolated from Streptomyces spp. and mulberry (Morus alba) in 1976–1977 [2] [3] [6], 1-DAJ was not identified in natural sources until later. Initial reports described it as a minor constituent in Commelina communis (dayflower) extracts alongside DNJ, though its biosynthesis remains uncharacterized [3]. Unlike DNJ’s well-documented microbial production in Bacillus spp. via the TYB gene cluster (gabT1, yktc1, gutB1) [2] [4], no analogous pathway for 1-DAJ exists.
Seminal work by Reymond et al. (1991) achieved the first stereoselective synthesis of 1-DAJ from D-mannitol, confirming its structure via (^{13}\text{C})-NMR and establishing its modest α-mannosidase inhibition (IC₅₀ ≈ 28 µM) [7]. This coincided with broader efforts to map iminosugar bioactivity through systematic stereochemical variations. The discovery that C2–C5 hydroxyl positioning dictates target enzyme specificity spurred interest in rare configurations like altro [10]. By 2000, chemoenzymatic routes utilizing aldolases improved 1-DAJ yields, enabling preliminary antiviral screening. Unlike DNJ—which entered clinical trials for hepatitis B/C and HIV [8] [10]—1-DAJ’s development stalled due to weaker glucosidase inhibition and limited natural abundance.
1-DAJ’s altrose configuration confers unique target selectivity relative to DNJ (gluco), 1-deoxymannojirimycin (DMJ, manno), and DGJ (galacto). While DNJ potently inhibits intestinal α-glucosidases (IC₅₀ = 0.1–0.5 µM) crucial for antidiabetic effects [6] [9], 1-DAJ shows 20-fold lower activity against these enzymes. Conversely, it exhibits superior inhibition of Golgi α-mannosidase II (IC₅₀ = 8.3 µM) and bacterial β-glucuronidases compared to DNJ [7] [10]. This aligns with DMJ’s mannosidase specificity but differs in lacking DMJ’s endoplasmic reticulum α-glucosidase II blockade.
Interactive Table 2: Glycosidase Inhibition Profiles (IC₅₀, µM)
Enzyme Source | Substrate | 1-DAJ | DNJ | DMJ | DGJ |
---|---|---|---|---|---|
Rat intestinal α-glucosidase | Maltose | 24.5 | 0.22 | >100 | 45.6 |
Baker's yeast α-glucosidase | pNPG | 18.7 | 0.31 | 76.3 | 32.1 |
Jack bean α-mannosidase | pNPM | 8.3 | 42.0 | 0.15 | >100 |
E. coli β-glucuronidase | pNP-GlcA | 11.2 | >100 | >100 | >100 |
pNPG: p-nitrophenyl-α-D-glucopyranoside; pNPM: p-nitrophenyl-α-D-mannopyranoside; pNP-GlcA: p-nitrophenyl-β-D-glucuronide
DNJ remains the most accessible 1-deoxyiminosugar, produced via:
In contrast, 1-DAJ lacks efficient natural or microbial sources. Total synthesis typically involves lengthy sequences (9–12 steps) from chiral pool materials like L-sorbose or D-gulono-1,4-lactone, with low overall yields (5–15%) [7] [10]. Recombinant expression of putative altronojirimycin pathways in Corynebacterium glutamicum—successful for DNJ/DMJ [4]—has not been reported for 1-DAJ due to unidentified biosynthetic genes.
Unlike DNJ derivatives (e.g., miglitol for diabetes; miglustat for Gaucher disease), 1-DAJ has no approved clinical applications. However, in vitro studies suggest niche roles:
Interactive Table 3: Comparative Pharmacological Applications
Application | 1-DAJ Efficacy | DNJ Efficacy | Key Molecular Target |
---|---|---|---|
α-Glucosidase inhibition | Low | High | Intestinal maltase/glucoamylase |
α-Mannosidase inhibition | Moderate | Low | Golgi mannosidase II |
Viral envelope disruption | Moderate | High | ER α-glucosidases I/II |
Glycogenolysis suppression | Not reported | High | Hepatic glycogen phosphorylase |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7